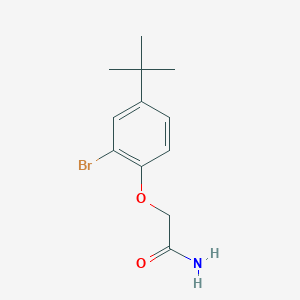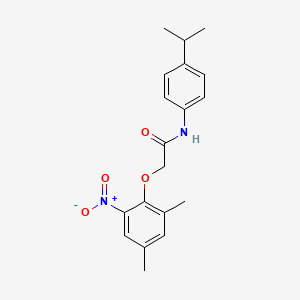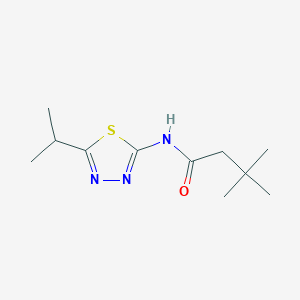
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone, also known as 5-MeO-MPMI, is a synthetic compound that belongs to the class of benzofuran derivatives. It is a psychoactive substance that has gained popularity among the research community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone is not fully understood, but it is believed to act on the serotonergic system in the brain. Specifically, it is thought to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, this compound may modulate the activity of other neurotransmitter systems, such as the dopaminergic and glutamatergic systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized, but it is believed to have a similar pharmacological profile to other benzofuran derivatives. In animal models, it has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone for lab experiments is its relatively low toxicity compared to other psychoactive substances. Additionally, it has a relatively long half-life, which allows for longer experimental timeframes. However, one limitation is that it is a relatively new compound, and its effects on human subjects are not well understood. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone. One area of interest is its potential as a treatment for mental health disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate its mechanism of action and pharmacological profile. Finally, there may be potential applications for this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of (5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone involves the reaction between 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-methylphenylmagnesium bromide in the presence of a catalyst. The resulting compound is then converted to this compound through a series of chemical reactions. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
(5-hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of mental health disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies suggest that it may have similar effects in humans. Additionally, this compound has been studied for its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(5-hydroxy-2-methyl-1-benzofuran-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-3-5-12(6-4-10)17(19)16-11(2)20-15-8-7-13(18)9-14(15)16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKYMHQFXZVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863650 |
Source


|
| Record name | (5-Hydroxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)

![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)


![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)


![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)